2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
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Overview
Description
2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound with a unique structure that includes fluorine, chlorine, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include fluorinating agents, chlorinating agents, and amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent.
Scientific Research Applications
2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-acetamide
- 2-fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide
- 2-fluoro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide
Uniqueness
2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9Cl5FN3OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H9Cl5FN3OS/c12-5-1-2-7(6(13)3-5)18-10(22)20-9(11(14,15)16)19-8(21)4-17/h1-3,9H,4H2,(H,19,21)(H2,18,20,22) |
InChI Key |
JCCHHXIRSXXUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origin of Product |
United States |
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